3-Indoleacrylic acid

描述

反式-3-吲哚丙烯酸: 是色氨酸的代谢产物,色氨酸是一种必需氨基酸。它以其在各种生物过程中的作用而闻名,包括它在抑制铁死亡(一种程序性细胞死亡)中的作用。

作用机制

反式-3-吲哚丙烯酸主要通过抑制铁死亡来发挥其作用。它充当芳烃受体 (AHR) 的配体,AHR 在激活后转运到细胞核并诱导醛脱氢酶 1 家族成员 A3 (ALDH1A3) 的表达。然后 ALDH1A3 催化视黄醛转化为视黄酸,在此过程中产生 NADH。 NADH 作为铁死亡抑制蛋白 1 (FSP1) 的底物,FSP1 还原辅酶 Q10,最终抑制铁死亡 .

生化分析

Biochemical Properties

3-Indoleacrylic acid interacts with various enzymes, proteins, and other biomolecules. It acts as an endogenous ligand of the aryl hydrocarbon receptor (AhR), which is a transcription factor . Upon activation, AhR can stimulate the transcription of several genes, including those involved in xenobiotic metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances the barrier functionality of intestinal epithelial cells . It also plays a role in regulating tight junction proteins in Caco-2 cells after LPS exposure . Moreover, it has been found to inhibit the functions of all nutrient assimilating genes in P. donghaiense .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to and activate AhR. This activation leads to the transcriptional upregulation of aldehyde dehydrogenase 1 family member A3 (ALDH1A3), an enzyme involved in the conversion of retinal to retinoic acid . This process generates NADH, which is essential for the synthesis of reduced coenzyme Q10, a key player in cellular energy metabolism .

Temporal Effects in Laboratory Settings

It has been shown to have a significant impact on the regulation of tight junction proteins in Caco-2 cells after LPS exposure .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dosage-dependent effects. For instance, supplementation with this compound in zebrafish larvae induced by a high-fat diet dramatically reduced lipid accumulation .

Metabolic Pathways

This compound is involved in the metabolism of tryptophan, an essential amino acid . It is produced by gut microflora, specifically Peptostreptococcus species, through the breakdown of tryptophan .

Subcellular Localization

Given its role in activating the AhR signaling pathway, it is likely that it interacts with nuclear receptors .

准备方法

化学反应分析

反应类型: 反式-3-吲哚丙烯酸会发生各种化学反应,包括:

氧化: 它可以被氧化形成吲哚-3-丙烯酸衍生物。

还原: 还原反应可以将其转化为吲哚-3-丙酸。

取代: 它可以参与取代反应,特别是在吲哚环上.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是典型的还原剂。

取代: 亲电取代反应通常使用卤素和硝化剂等试剂.

主要产物:

氧化: 吲哚-3-丙烯酸衍生物。

还原: 吲哚-3-丙酸。

取代: 各种取代的吲哚衍生物.

科学研究应用

反式-3-吲哚丙烯酸在科学研究中具有广泛的应用:

相似化合物的比较

类似化合物:

吲哚-3-乙酸: 另一种色氨酸代谢产物,在植物生长调节中发挥作用。

吲哚-3-丙酸: 以其抗氧化特性和潜在的神经保护作用而闻名。

吲哚-3-乳酸: 参与各种代谢途径,并具有潜在的治疗应用.

独特性: 反式-3-吲哚丙烯酸通过 AHR-ALDH1A3-FSP1-CoQ10 轴抑制铁死亡,这在作用机制上是独特的。 这种独特的机制使其区别于其他吲哚衍生物,并突出了其在癌症研究和治疗中的潜力 .

属性

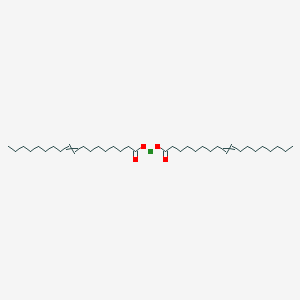

IUPAC Name |

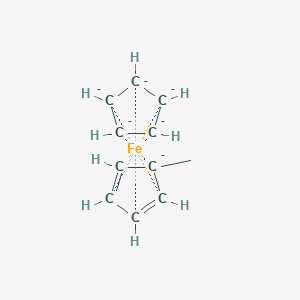

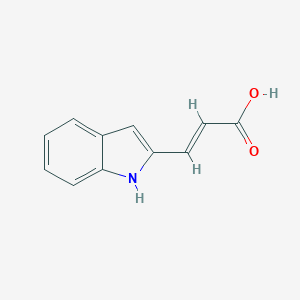

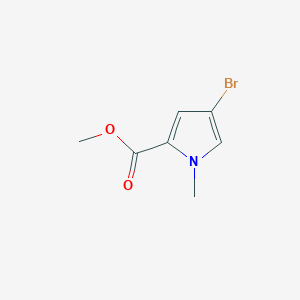

3-(1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPPLCLBIEYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041048 | |

| Record name | 3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-06-4 | |

| Record name | Indole-3-acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-indoleacrylic acid?

A1: The molecular formula of this compound is C11H9NO2, and its molecular weight is 187.20 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in mass spectrometry, it shows a prominent peak corresponding to its molecular ion (M+) at m/z 187. Additionally, infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxyl group (C=O stretching) and the indole ring system (N-H stretching and C=C stretching).

Q3: Are there specific applications where the stability of this compound under various conditions is crucial?

A3: While the provided research doesn't elaborate on specific applications demanding high stability, it's crucial to consider that this compound, as an organic compound, might be susceptible to degradation under certain conditions, such as exposure to light, heat, oxygen, or extreme pH. For applications requiring long-term stability, further investigations into its degradation pathways and potential stabilization strategies are necessary.

Q4: How does this compound exert its effects in biological systems?

A4: this compound has been shown to interact with specific biological targets. For example, it can bind to the aryl hydrocarbon receptor (AHR) [ [] ], a transcription factor involved in various cellular processes, including xenobiotic metabolism, immune response, and cell differentiation. Activation of AHR by this compound has been linked to the inhibition of ferroptosis, a form of regulated cell death, in colorectal cancer cells [ [] ]. This interaction highlights a potential mechanism by which this compound might influence cellular processes and contribute to disease development.

Q5: Has this compound shown efficacy in any in vitro or in vivo models?

A5: this compound effectively inhibits the growth of various cyanobacteria species, including Microcystis aeruginosa, Anabaena, and Nodularia, in laboratory settings [ [] ]. These findings suggest its potential as an algicide. Moreover, studies have identified this compound as a potential biomarker for tuberculosis diagnosis [ [] ], indicating its potential role in disease diagnostics.

Q6: What is known about the safety and toxicology of this compound?

A6: The provided research doesn't offer comprehensive toxicological data on this compound. While some studies highlight its potential benefits, it's crucial to conduct thorough toxicological assessments before considering any therapeutic applications.

Q7: What analytical methods are used to characterize and quantify this compound?

A7: Various analytical techniques have been employed to characterize and quantify this compound in different matrices. These techniques include:

- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [ [] , [] ] provides high sensitivity and selectivity for the detection and quantification of this compound in complex biological samples, such as urine.

- Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) [ [] , [] , [] , [] , [] , [] , [] , [] , [] ] is a versatile technique for analyzing a wide range of compounds, including this compound, particularly in the context of polymer analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)

![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)